
Ethyl dichlorophosphate
Overview
Description
Ethyl dichlorophosphate (CAS 1498-51-7) is a colorless, oily liquid with the chemical formula C₂H₅Cl₂O₂P and a molecular weight of 162.94 g/mol. It has a boiling point of 58–62°C at 10 mmHg and a density of 1.373 g/cm³ . The compound is highly reactive due to its two chlorine atoms, making it a potent electrophile. It is synthesized by treating phosphorochloridate with ethanol in the presence of triethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dichlorophosphate can be synthesized by reacting phosphoryl chloride with ethanol in the presence of a base such as triethylamine. The reaction proceeds as follows:
POCl3+C2H5OH→C2H5OPCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of ethanol to phosphoryl chloride under anhydrous conditions. The reaction is typically carried out in a solvent such as diethyl ether to manage the exothermic nature of the reaction and to facilitate the removal of hydrogen chloride gas.
Chemical Reactions Analysis
Types of Reactions: Ethyl dichlorophosphate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form ethyl phosphate and hydrogen chloride.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products Formed:
Phosphoramidates, Phosphates, and Phosphorothioates: These are formed through nucleophilic substitution reactions.
Ethyl Phosphate and Hydrogen Chloride: These are the products of hydrolysis.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Nucleoside Phosphates and Phosphonate Prodrugs
EDCP is primarily utilized in the synthesis of nucleoside phosphates, which are crucial for developing antiviral and anticancer agents. The compound acts as a phosphorylating agent, facilitating the formation of phosphonate linkages essential for drug efficacy .
Case Study: Synthesis of Phosphinanes
Recent research highlighted the use of EDCP as a starting material for synthesizing phosphinanes and azaphosphinanes. These compounds have shown potential as selective inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa), which is significant for treating conditions like pulmonary embolism and ischemic stroke by promoting blood vessel recanalization .
Applications in Material Science
3.1 Polymer Chemistry
EDCP has been investigated for its role in polymer chemistry, particularly in creating copolymers that exhibit desirable properties for drug delivery systems. The incorporation of EDCP into polymer backbones can enhance the degradation rates, making them suitable for biomedical applications where rapid clearance is necessary .
Toxicological Considerations
Despite its utility, EDCP poses significant health risks, being highly toxic upon ingestion, inhalation, or skin contact due to its ability to inhibit acetylcholinesterase . Therefore, safety measures must be strictly adhered to when handling this compound.
Mechanism of Action
The mechanism of action of ethyl dichlorophosphate involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of various organophosphorus compounds. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in biological systems, it can react with nucleophilic sites on enzymes and other proteins, potentially leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Reactivity and Structural Features
Ethyl dichlorophosphate is distinguished by its two chlorine atoms, which enhance its electrophilicity compared to mono-chlorinated analogs. This property facilitates nucleophilic substitutions but also increases toxicity and handling complexity. Below is a comparative analysis with structurally related phosphorylating agents:
Reaction Efficiency and Selectivity
Amide Dehydration :
Beckmann Rearrangement :
Cyclization vs. Oligomerization :
this compound promotes oligomerization in polar aprotic solvents (e.g., DMF, THF) but achieves cyclization in dichloromethane with DMAP or DIPEA .
Research Findings and Industrial Relevance
- ProTide Synthesis: this compound is irreplaceable in antiviral prodrug development, enabling efficient coupling of nucleoside analogs with amino acid esters .
- Polymer Chemistry : Its role in synthesizing biodegradable polyphosphoesters highlights its utility in sustainable material design .
- Catalysis : While phenyl dichlorophosphate excels in Beckmann rearrangement, this compound’s niche lies in specialized phosphorylation reactions requiring high electrophilicity .
Biological Activity
Ethyl dichlorophosphate (EDCP), also known as ethyl phosphorodichloridate, is a highly reactive organophosphate compound with significant biological activity. It is primarily recognized for its role as a potent electrophile in various chemical reactions, particularly in the synthesis of nucleoside phosphates and phosphonate prodrugs. This article explores the biological activity of EDCP, including its mechanisms of action, toxicity, applications in medicinal chemistry, and relevant case studies.
EDCP has the molecular formula CHClOP and a molecular weight of 162.94 g/mol. It appears as a colorless oily liquid with a boiling point ranging from 58 to 62 °C at reduced pressure. The compound is characterized by its electrophilic nature, allowing it to participate in nucleophilic addition reactions, making it valuable for synthetic organic chemistry .
Inhibition of Acetylcholinesterase
One of the most critical biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is particularly relevant in the context of toxicity, as it can lead to symptoms such as respiratory distress, muscle spasms, and even death if exposure levels are high enough. The IC50 value for AChE inhibition by EDCP is reported to be approximately 400 nM .
Toxicological Profile
EDCP is classified as highly toxic through various exposure routes—oral, inhalation, and dermal. Acute toxicity assessments indicate that even short-term exposure can result in severe health implications, including skin burns and respiratory issues. The compound is categorized under hazardous materials due to its corrosive nature and potential to cause significant tissue damage .
Applications in Medicinal Chemistry
EDCP has been utilized in the synthesis of several biologically active compounds. Notably, it serves as a precursor for developing phosphinanes and azaphosphinanes, which are being explored as selective inhibitors for thrombin-activatable fibrinolysis inhibitor (TAFIa). These compounds hold therapeutic potential for treating conditions such as pulmonary embolism and ischemic stroke by enhancing blood vessel recanalization .
Case Study 1: Synthesis of Nucleoside Phosphates
In a study published in Journal of Medicinal Chemistry, researchers demonstrated the use of EDCP in synthesizing nucleoside phosphates. The reaction conditions were optimized to achieve high yields while minimizing byproduct formation. The resulting nucleoside phosphates exhibited promising antiviral activity against various viral pathogens .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted on Drosophila melanogaster (fruit flies) to evaluate the effects of EDCP exposure. The study found that mortality rates increased significantly with prolonged exposure times, indicating a clear dose-response relationship. These findings underscore the importance of understanding the toxicological implications of EDCP in both laboratory and environmental settings .
Research Findings Summary
The following table summarizes key research findings related to the biological activity and applications of this compound:
Study | Focus | Findings |
---|---|---|
Journal of Medicinal Chemistry | Synthesis of nucleoside phosphates | High yields achieved; antiviral activity confirmed |
Toxicology Reports | Toxicity assessment on Drosophila | Dose-response relationship observed; increased mortality with exposure |
Chemistry Research | AChE inhibition | IC50 = 400 nM; significant cholinergic receptor overstimulation |
Q & A
Q. Basic: What are the key methodologies for synthesizing ethyl dichlorophosphate derivatives in organic chemistry?
This compound is primarily used as a phosphorylating agent in esterification and cyclization reactions. A common method involves its reaction with alcohols or amines in anhydrous solvents (e.g., dichloromethane or THF) under inert conditions. For example:
- Esterification : Reacting this compound with long-chain unsaturated alcohols (e.g., 10-undecen-1-ol) in the presence of triethylamine (as an HCl scavenger) yields phosphate diene monomers for polymerization .
- Cyclization : Optimal cyclization occurs in dichloromethane with bases like DMAP or DIPEA, while polar aprotic solvents (e.g., DMF) promote oligomerization instead .
- ProTide Synthesis : It reacts with L-alanine esters to form phosphorochloridate intermediates for nucleotide prodrugs, requiring strict temperature control (−78°C) to avoid side reactions .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
This compound is corrosive and moisture-sensitive. Key safety measures include:
- Storage : Keep in a dry, ventilated area away from incompatible substances (e.g., water, bases) at room temperature .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to skin or inhalation, as it releases HCl upon hydrolysis .
- Waste Disposal : Neutralize residues with a mild base (e.g., sodium bicarbonate) before disposal to prevent hazardous reactions .
Q. Advanced: How does this compound compare to other dehydrating agents (e.g., TFAA) in converting primary amides to nitriles?
This compound, combined with DBU, achieves higher yields (92%) in dehydrating cyclohexanyl carboxamide compared to TFAA/Et₃N (64% yield with side products). Its advantages include:
- Selectivity : Minimizes acylation side reactions common with TFAA .
- Solvent Flexibility : Works effectively in solvent-free conditions, unlike TFAA, which requires solvent systems .
However, diethyl chlorophosphate [(EtO)₂POCl] outperforms this compound in some cases due to milder reaction conditions and broader substrate compatibility .
Q. Advanced: What role does this compound play in synthesizing polyethylene-like polyphosphoesters?
It serves as a precursor for phosphate-containing monomers in acyclic diene metathesis (ADMET) polymerization:
Monomer Synthesis : Esterification with unsaturated alcohols (e.g., C20–C40 chains) produces diene monomers. Spacer length between phosphate groups is controlled by alcohol chain length .
Polymerization : ADMET polymerization followed by hydrogenation yields high-molecular-weight polyphosphoesters (up to 23,100 g/mol). Crystallization behavior depends on spacer length and solvent selection (e.g., melt vs. solution crystallization) .
Q. Advanced: What mechanistic insights explain this compound’s efficiency in ProTide synthesis?
In ProTide synthesis, this compound reacts with nucleosides via a two-step mechanism:
Phosphorylation : Forms a phosphoramidate intermediate by reacting with the nucleoside’s hydroxyl group.
Ester Activation : The intermediate undergoes intramolecular cyclization, facilitated by steric and electronic effects of the ester group, to release the active nucleotide .
Critical factors include:
- Temperature : Low temperatures (−78°C) suppress hydrolysis and side reactions .
- Base Selection : Triethylamine or DIPEA ensures efficient HCl removal, improving reaction kinetics .
Q. Advanced: How should researchers address contradictions in reported reagent efficiencies (e.g., this compound vs. diethyl chlorophosphate)?
Discrepancies in dehydration efficiency between this compound and diethyl chlorophosphate arise from:
- Substrate Specificity : this compound excels with sterically hindered amides, while diethyl chlorophosphate is better for electron-deficient substrates .
- Reaction Conditions : Solvent-free systems favor this compound, whereas diethyl chlorophosphate performs better in polar solvents .
Resolution Strategy : - Conduct comparative studies under standardized conditions.
- Analyze side products via ³¹P NMR to identify competing pathways .
Properties
IUPAC Name |
1-dichlorophosphoryloxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2O2P/c1-2-6-7(3,4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOZNXACBQJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2O2P | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027407 | |
Record name | Ethyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl phosphorodichloridate is strongly irritating to skin. It may cause visible destruction or irreversible alterations in human skin tissue at the site of contact. It is very toxic by ingestion, inhalation, or by skin absorption. It may be combustible though it may require some effort to ignite., Liquid, Colorless liquid; [MSDSonline] Boiling Point = 333 degrees F at 760 mm Hg; [CAMEO] | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phosphorodichloridic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl phosphorodichloridate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1616 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
333 °F at 760 mmHg (USCG, 1999), 333 °F= 167 °C= 440 deg K | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.35 @ 19 °C | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
colorless liquid | |
CAS No. |
1498-51-7 | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3445 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl phosphorodichloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl phosphorodichloridate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dichlorophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylphosphorodichloridate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/ethylphosphorodichloridate-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Phosphorodichloridic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dichlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL DICHLOROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IP5DTW75U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYL PHOSPHORODICHLORIDATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.